molecular formula C24H25BrN6O4S B1193553 PSB-1901

PSB-1901

Cat. No. B1193553
M. Wt: 573.466
InChI Key: UGKYSTLSSKLXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-1901 is a potent A2B Adenosine Receptor Antagonist with Picomolar Potency (Ki 0.0835 nM, KB 0.0598 nM, human A2BAR) with >10 000-fold selectivity versus all other AR subtypes. PSB-1901 was similarly potent and selective at the mouse A2BAR, making it a promising tool for preclinical studies.

Scientific Research Applications

However, the papers retrieved during the search cover a wide range of topics where "PSB" stands for different concepts, such as Public Sector Benchmarking (Braadbaart & Yusnandarshah, 2008), Pacific Symposium on Biocomputing (Stormo, 1999), and Phosphate Solubilizing Bacteria (Bargaz et al., 2021).

properties

Product Name

PSB-1901

Molecular Formula

C24H25BrN6O4S

Molecular Weight

573.466

IUPAC Name

8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine

InChI

InChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33)

InChI Key

UGKYSTLSSKLXJO-UHFFFAOYSA-N

SMILES

O=C(N1CCC)NC2=C(NC(C3=CC=C(S(=O)(N4CCN(C5=CC=C(Br)C=C5)CC4)=O)C=C3)=N2)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PSB-1901;  PSB 1901;  PSB1901; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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